molecular formula C2H4AlO5 B13767376 Hydroxyaluminium diformate CAS No. 51575-25-8

Hydroxyaluminium diformate

Cat. No.: B13767376
CAS No.: 51575-25-8
M. Wt: 135.03 g/mol
InChI Key: NJSTXPGXDURZQP-UHFFFAOYSA-L
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Description

Potassium diformate (KDF; CAS 20642-05-1) is a salt of formic acid, composed of one potassium ion and two formate molecules. Its molecular formula is CHKO₂·CHKO₂ . It is widely used as an acidifier in animal feed to enhance growth performance, improve nutrient digestibility, and suppress pathogenic bacteria in livestock and aquaculture . Authorized by regulatory bodies like EFSA, KDF is permitted in pig feed (up to 18,000 mg/kg for weaned piglets) and raw fish preservation (up to 9,000 mg/kg) .

Properties

CAS No.

51575-25-8

Molecular Formula

C2H4AlO5

Molecular Weight

135.03 g/mol

InChI

InChI=1S/2CH2O2.Al.H2O/c2*2-1-3;;/h2*1H,(H,2,3);;1H2/q;;+2;/p-2

InChI Key

NJSTXPGXDURZQP-UHFFFAOYSA-L

Canonical SMILES

C(=O)O[Al]OC=O.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxyaluminum diformate can be synthesized through the reaction of aluminum hydroxide with formic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Al(OH)3+2HCOOHC2H3AlO5+2H2O\text{Al(OH)}_3 + 2\text{HCOOH} \rightarrow \text{C}_2\text{H}_3\text{AlO}_5 + 2\text{H}_2\text{O} Al(OH)3​+2HCOOH→C2​H3​AlO5​+2H2​O

Industrial Production Methods

In industrial settings, the production of hydroxyaluminum diformate involves the use of high-purity aluminum hydroxide and formic acid. The reaction is carried out in large reactors with precise temperature and pH control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Hydroxyaluminum diformate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form aluminum oxide and other by-products.

    Reduction: Reduction reactions can convert hydroxyaluminum diformate into different aluminum compounds.

    Substitution: It can participate in substitution reactions where the formate groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various organic reagents can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions include aluminum oxide, aluminum hydroxide, and substituted aluminum compounds .

Scientific Research Applications

Hydroxyaluminum diformate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hydroxyaluminum diformate involves its interaction with molecular targets and pathways. In biological systems, it can interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is known to influence cellular processes through its aluminum component .

Comparison with Similar Compounds

Sodium Diformate (NaDF)

  • Chemical Structure: Sodium diformate (NaDF) contains two formate groups bonded to a sodium ion.
  • Efficacy in Swine: In nursery pigs, 1.2% NaDF improved gain-to-feed ratio (G:F) by 4–7% during early growth phases, comparable to KDF . However, NaDF’s benefits in finishing pigs were observed later (after day 60), whereas KDF improved average daily gain (ADG) primarily in early grower phases .

Calcium Formate

  • Performance : Calcium formate improves dry matter digestibility but is less effective than KDF in enhancing gastric acid secretion and growth performance in pigs .
  • Regulatory Status: Not as widely adopted in commercial feed due to lower efficiency .

Ethylene Diformate (EDF)

  • Applications: Primarily used as a solvent or plasticizer in polymer production.

Magnesium Formate

  • Role: Limited to niche industrial applications (e.g., catalysis). No documented use in animal feed or growth promotion .

Key Research Findings

Swine Nutrition

Compound ADG Improvement G:F Improvement Optimal Inclusion Level Key Phase
Potassium Diformate 7–12% 7% 0.3–1.2% Early grower
Sodium Diformate 4–7% 4–7% 1.2% Late finishing
Calcium Formate <5% Insignificant N/A N/A

Antimicrobial Effects

  • KDF reduces Salmonella and E. coli in feed by lowering gut pH and increasing lactic acid concentrations .
  • NaDF’s antimicrobial mechanism is understudied but likely shares similarities with KDF .

Critical Analysis of Contradictions and Gaps

  • Survival Rate Variability : KDF’s efficacy in fish ranged from 46% to 100%, likely due to species-specific differences in tolerance and digestion .
  • Structural Specificity : The superior performance of NaDF over calcium blends underscores the importance of formate group configuration .
  • Research Gaps: Limited data on NaDF in aquaculture and long-term swine trials .

Q & A

Q. What are the standard protocols for synthesizing hydroxyaluminium diformate, and how can purity be validated?

this compound synthesis typically involves controlled reactions between aluminum hydroxides and formic acid under specific pH and temperature conditions. For purity validation, employ techniques like X-ray diffraction (XRD) for crystallinity analysis, Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups, and inductively coupled plasma mass spectrometry (ICP-MS) to quantify aluminum content. Titration methods may also assess free formate ions .

Q. Which characterization techniques are critical for distinguishing this compound from related aluminum-formate complexes?

Key techniques include:

  • Thermogravimetric analysis (TGA) : To study thermal decomposition patterns.
  • Nuclear magnetic resonance (NMR) : For structural elucidation of aluminum coordination.
  • Elemental analysis : To verify stoichiometric ratios of Al, C, and O. Cross-referencing data with known spectra of analogs (e.g., potassium diformate) helps resolve ambiguities .

Q. How should researchers design controlled experiments to assess this compound’s stability under varying environmental conditions?

Use a factorial design to test variables such as humidity, temperature, and pH. For example:

VariableTest RangeMeasurement Metric
Temperature25°C–60°CMass loss via TGA
pH3–9Solubility and precipitate analysis
Replicates (n ≥ 3) and statistical tools like ANOVA ensure robustness .

Advanced Research Questions

Q. What mechanisms underlie this compound’s antimicrobial activity, and how can conflicting data on pathogen inhibition be resolved?

Proposed mechanisms include pH modulation, disruption of microbial cell membranes, and chelation of essential metal ions. To resolve contradictions in efficacy:

  • Conduct dose-response assays (e.g., minimum inhibitory concentration tests).
  • Use flow cytometry to differentiate bacteriostatic vs. bactericidal effects.
  • Control for variables like bacterial strain variability and biofilm formation .

Q. How can researchers optimize this compound for sustained-release applications in biomedical or agricultural contexts?

Encapsulation in biodegradable polymers (e.g., polylactic acid) or mesoporous silica microspheres enhances controlled release. Parameters to optimize:

  • Polymer-to-compound ratio.
  • Release kinetics in simulated physiological fluids (e.g., PBS at 37°C).
  • Bioactivity retention post-encapsulation, validated via in vitro assays .

Q. What statistical approaches are recommended for analyzing contradictory data on this compound’s toxicity in aquatic models?

Apply multivariate analysis to isolate confounding factors (e.g., water hardness, organic matter). Use species-specific toxicity thresholds (e.g., LC50 for fish) and read-across methodologies from potassium diformate studies to infer safety profiles. Bayesian modeling improves predictive accuracy with limited datasets .

Q. How does this compound interact with organic ligands in soil systems, and what analytical methods capture these dynamics?

Employ synchrotron-based X-ray absorption spectroscopy (XAS) to study ligand exchange at aluminum centers. Coupled with ion chromatography, this reveals competition between formate and natural ligands (e.g., humic acids). Isothermal titration calorimetry (ITC) quantifies binding affinities .

Methodological Guidance for Data Interpretation

Q. What strategies mitigate biases in this compound’s bioactivity studies?

  • Blinding : Assign treatment groups randomly and blind analysts to sample identities.
  • Negative controls : Include untreated and carrier-only groups.
  • Reproducibility checks : Collaborate with independent labs to validate key findings .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

Develop physiologically based pharmacokinetic (PBPK) models to simulate compound bioavailability. Validate with biomarkers (e.g., immune cytokines in serum) and histopathological assessments in vivo .

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